Trimethylsilylmethyl acetate

Description

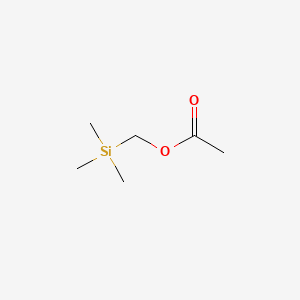

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMVBJSLYBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883905 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-65-9 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of (Trimethylsilyl)methyl Acetate

This guide provides a comprehensive analysis of the spectral data for (trimethylsilyl)methyl acetate (CAS No. 2917-65-9), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles and experimental considerations.

Introduction

(Trimethylsilyl)methyl acetate is a bifunctional molecule containing both a silyl ether and an ester moiety. This unique structure makes it a valuable building block in various chemical transformations, particularly in the introduction of the acetoxymethyl group. Accurate and thorough spectral characterization is paramount for verifying its identity, purity, and for understanding its reactivity. This guide provides an in-depth examination of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of (trimethylsilyl)methyl acetate presents distinct features that are readily identifiable by various spectroscopic techniques. The presence of a trimethylsilyl (TMS) group, a methylene bridge, an acetyl group, and an ester linkage gives rise to a characteristic set of signals in each spectrum.

Caption: 2D structure of (Trimethylsilyl)methyl acetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (trimethylsilyl)methyl acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

A. ¹H NMR Spectral Data

The ¹H NMR spectrum of (trimethylsilyl)methyl acetate is characterized by three distinct singlets, reflecting the absence of proton-proton coupling between the different chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 2H | -O-CH₂ -Si- |

| ~2.0 | Singlet | 3H | CH₃ -C(=O)- |

| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |

Data sourced from ChemicalBook. [1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield shift of the methylene protons (~3.8 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.0 ppm is characteristic of the methyl protons of an acetate group. The most upfield signal at ~0.1 ppm is the hallmark of the trimethylsilyl (TMS) group, where the protons are highly shielded by the electropositive silicon atom. The 2:3:9 integration ratio of these signals provides quantitative confirmation of the number of protons in each unique environment.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

A robust protocol for acquiring the ¹H NMR spectrum of (trimethylsilyl)methyl acetate ensures data quality and reproducibility.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (trimethylsilyl)methyl acetate in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the analyte and its single residual proton peak at 7.26 ppm, which does not interfere with the signals of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure adequate signal excitation without saturation.

-

Relaxation Delay (d1): 1-2 seconds to allow for near-complete relaxation of the protons between scans.

-

Number of Scans (ns): 8-16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0 ppm.

Caption: Workflow for ¹H NMR spectral acquisition.

B. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing four distinct carbon signals corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O (Ester Carbonyl) |

| ~60 | -O-C H₂-Si- |

| ~21 | C H₃-C(=O)- |

| ~-2 | -Si(C H₃)₃ |

Data sourced from ChemicalBook.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is the most downfield signal at ~170 ppm, a characteristic chemical shift for this functional group. The methylene carbon attached to the oxygen appears around 60 ppm. The acetyl methyl carbon is observed at ~21 ppm. The three equivalent methyl carbons of the TMS group are highly shielded by the silicon atom, resulting in an upfield chemical shift of approximately -2 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of (trimethylsilyl)methyl acetate clearly indicates the presence of the ester and trimethylsilyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (in CH₃ and CH₂) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1220 | Strong | C-O stretch (Ester) |

| ~840 | Strong | Si-C stretch and CH₃ rock |

Data sourced from the NIST Chemistry WebBook.

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The strong bands at ~1250 cm⁻¹ and ~840 cm⁻¹ are diagnostic for the trimethylsilyl group. The band at ~1220 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage. The C-H stretching vibrations of the methyl and methylene groups appear around 2960 cm⁻¹.

Trustworthiness: A Self-Validating Protocol for IR Acquisition (Liquid Film)

For a liquid sample like (trimethylsilyl)methyl acetate, the liquid film method is a straightforward and reliable way to obtain a high-quality IR spectrum.

Experimental Protocol:

-

Sample Preparation: Place a single drop of neat (trimethylsilyl)methyl acetate onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Molecular Weight: 146.26 g/mol

| m/z | Relative Intensity | Proposed Fragment |

| 131 | Moderate | [M - CH₃]⁺ |

| 103 | Moderate | [M - CH₃CO]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

| 43 | High | [CH₃CO]⁺ |

Data sourced from the NIST Chemistry WebBook.

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of (trimethylsilyl)methyl acetate does not typically show a strong molecular ion peak (m/z 146). The fragmentation pattern is dominated by cleavages characteristic of silyl ethers and esters. The base peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. Another prominent peak at m/z 43 is due to the acetyl cation, [CH₃CO]⁺. The loss of a methyl group from the molecular ion gives rise to a fragment at m/z 131. Cleavage of the acetyl group results in a fragment at m/z 103.

Caption: Proposed mass spectral fragmentation pathway.

Trustworthiness: A Self-Validating Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like (trimethylsilyl)methyl acetate.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of (trimethylsilyl)methyl acetate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of (trimethylsilyl)methyl acetate. The spectral data presented in this guide, along with the detailed interpretations and validated experimental protocols, serve as a reliable reference for researchers and scientists working with this important chemical intermediate. The consistency across all four spectroscopic techniques confirms the structure and provides a benchmark for quality control and reaction monitoring.

References

-

NIST. Chemistry WebBook, SRD 69. [Link]

Sources

Trimethylsilylmethyl acetate molecular weight and formula

An In-Depth Technical Guide to Trimethylsilylmethyl Acetate (CAS: 2917-65-9)

Abstract

This technical guide provides a comprehensive overview of trimethylsilylmethyl acetate, a versatile organosilicon compound with the CAS number 2917-65-9. We will delve into its core physicochemical properties, distinguish it from its common isomer, detail its synthesis and purification, and explore its applications as a key intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's structure, reactivity, and practical handling.

Introduction and Core Concepts

Trimethylsilylmethyl acetate, with the molecular formula C₆H₁₄O₂Si, is a bifunctional molecule that incorporates both a silyl group and an acetate ester.[1][2] Its structure, featuring a methylene bridge between the silicon atom and the acetate oxygen, is fundamental to its unique reactivity and stability. This structural feature critically distinguishes it from its isomer, trimethylsilyl acetate (CAS: 2754-27-0), where the silicon atom is directly bonded to the acetate oxygen.[3][4] This seemingly minor difference profoundly impacts their chemical properties and applications, making precise identification essential. Trimethylsilylmethyl acetate serves primarily as a stable, handleable precursor for introducing the synthetically valuable (trimethylsilyl)methyl moiety in more complex molecular architectures.

Structural Distinction: A Critical Isomeric Pair

The primary source of confusion surrounding this compound is its isomer, trimethylsilyl acetate. The difference in connectivity dictates their synthetic utility. Trimethylsilyl acetate is a classic silylating agent, used to protect alcohols by forming trimethylsilyl ethers.[5] In contrast, trimethylsilylmethyl acetate is not a silylating agent; its utility lies in the reactivity of the Si-CH₂-O core.

Figure 1: Chemical structures of isomeric silyl acetates.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design, particularly for reaction setup and purification. Trimethylsilylmethyl acetate is a flammable, colorless to light yellow liquid under standard conditions.[1][6] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of Trimethylsilylmethyl Acetate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2917-65-9 | [1][6][7] |

| Molecular Formula | C₆H₁₄O₂Si | [1][2][8] |

| Molecular Weight | 146.26 g/mol | [1][7][9] |

| Appearance | Clear colorless to light yellow liquid | [1][6][7] |

| Density | 0.86 - 0.88 g/cm³ | [1][7] |

| Boiling Point | 135-139 °C | [1][7] |

| Flash Point | 20 °C | [1][6][7] |

| Refractive Index | 1.406 - 1.408 | [7] |

| IUPAC Name | (trimethylsilyl)methyl acetate |[1] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of trimethylsilylmethyl acetate involves the nucleophilic substitution reaction between an acetate salt and (chloromethyl)trimethylsilane. This reaction proceeds via a classic Sₙ2 mechanism, where the acetate anion displaces the chloride leaving group.

The choice of solvent and reaction conditions can influence the rate and yield. While various solvents can be used, polar aprotic solvents like DMF or acetonitrile are effective at solvating the cation of the acetate salt, thereby increasing the nucleophilicity of the acetate anion. The use of a phase-transfer catalyst may also enhance reaction efficiency.[10]

Figure 2: General workflow for the synthesis of trimethylsilylmethyl acetate.

Purification is typically achieved via fractional distillation under atmospheric pressure, leveraging the product's boiling point of 135-137 °C to separate it from unreacted starting materials and solvent.[7]

Key Applications in Organic Synthesis

While not a direct silylating agent, trimethylsilylmethyl acetate is a valuable synthetic intermediate. Its primary utility stems from its role as a stable precursor to other reactive species.

-

Precursor to (Trimethylsilyl)methanol: The acetate group can be easily hydrolyzed under basic or acidic conditions to yield (trimethylsilyl)methanol. This alcohol is a key building block in its own right, often used in the synthesis of more complex organosilicon compounds or as a protected form of methanol.

-

Source of the (Trimethylsilyl)methyl Anion: Although less direct than starting from (trimethylsilyl)methane, deprotonation at the methylene bridge is conceptually possible with a strong base. However, a more practical approach involves first converting the acetate to a better leaving group or reducing it to the alcohol, which can then be converted to a halide for Grignard or organolithium formation. These organometallic reagents are central to the Peterson olefination, a key method for forming alkenes.[9]

-

Bioisosteric Replacement: In drug discovery, the replacement of a carbon atom with silicon can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles. The trimethylsilylmethyl group can act as a bioisostere for groups like tert-butyl or neopentyl, and trimethylsilylmethyl acetate provides a convenient handle for its introduction.

Experimental Protocol: Synthesis of Trimethylsilylmethyl Acetate

This protocol describes a representative laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

5.1. Reagents and Equipment

-

(Chloromethyl)trimethylsilane

-

Anhydrous Sodium Acetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

5.2. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous sodium acetate (1.2 equivalents) and anhydrous DMF.

-

Addition of Silane: Begin stirring the suspension and add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to 80-90 °C and maintain stirring for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation, collecting the fraction boiling at 135-137 °C.[7]

5.3. Characterization The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should be consistent with the structure of trimethylsilylmethyl acetate.[8]

Safety and Handling

Trimethylsilylmethyl acetate is a highly flammable liquid and vapor (Flash Point: 20 °C).[6] It is also classified as a skin and eye irritant.[6]

-

Handling: Use in a well-ventilated fume hood away from heat, sparks, and open flames.[11] Take precautionary measures against static discharge.[12] Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][12] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

Trimethylsilylmethyl acetate is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its true utility is realized not as a direct actor, but as a stable and convenient precursor for the (trimethylsilyl)methyl group and its derivatives. A clear understanding of its structure, particularly in contrast to its isomer, is crucial for leveraging its unique reactivity. Proper handling and purification are essential for achieving successful and safe synthetic outcomes.

References

-

iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]

-

ChemBK. (2024). Trimethylsilylmethyl acetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl (trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). (Trimethylsilyl)methyl acetate | CAS#:2917-65-9. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.

Sources

- 1. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Trimethylsilylmethyl Acetate | 2917-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. trimethylsilylmethyl acetate, CAS No. 2917-65-9 - iChemical [ichemical.com]

- 8. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR spectrum [chemicalbook.com]

- 9. トリメチルシリル酢酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Acetoxymethyltrimethylsilane: A Comprehensive Technical Guide to its Physical Properties for Advanced Research

Introduction

Acetoxymethyltrimethylsilane (CAS No. 2917-65-9), also known as (trimethylsilyl)methyl acetate, is an organosilicon compound of significant interest to the scientific community, particularly those engaged in organic synthesis, materials science, and drug development.[1][2] Its unique structure, combining a reactive acetate ester with a stable trimethylsilyl group, makes it a valuable intermediate and building block. A thorough understanding of its physical properties is fundamental to its effective application, ensuring predictability in experimental design, purity assessment, and safe handling. This guide provides a detailed examination of the core physical, spectroscopic, and safety properties of acetoxymethyltrimethylsilane, grounded in authoritative data to support researchers, scientists, and drug development professionals.

Section 1: Physicochemical and General Properties

The fundamental physical constants of a compound are the cornerstone of its identity and dictate its behavior in various physical states and environments. Acetoxymethyltrimethylsilane is a colorless liquid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 2917-65-9 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₂Si | [1][2] |

| Molecular Weight | 146.26 g/mol | [2][3] |

| Boiling Point | 135-137 °C | [3][4] |

| Density | 0.86 g/cm³ | [3][5] |

| Refractive Index (n²⁰/D) | 1.406 - 1.408 | [3][5] |

| Appearance | Colorless Liquid | [1] |

| Purity (Typical) | 95-98% | [1][4] |

| Synonyms | (Trimethylsilyl)methyl acetate, TMSMA | [1][2] |

Section 2: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of acetoxymethyltrimethylsilane.[6] The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen (¹H) and carbon (¹³C) environments within the molecule. Based on established chemical shift principles, the expected NMR data for acetoxymethyltrimethylsilane is as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.

-

A singlet with an integration of 9H, located far upfield (approx. 0.1 ppm), is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high shielding is due to the electropositive nature of silicon.

-

A singlet integrating to 2H, found further downfield (approx. 3.5-3.8 ppm), is assigned to the methylene protons (-O-CH₂-Si).

-

A singlet with an integration of 3H (approx. 2.0 ppm) corresponds to the methyl protons of the acetate group (CH₃-C=O).[7]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four signals, one for each unique carbon environment: the methyl carbons of the trimethylsilyl group, the methylene carbon, the methyl carbon of the acetate group, and the carbonyl carbon of the acetate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation corresponding to bond vibrations.[8] The IR spectrum of acetoxymethyltrimethylsilane is characterized by strong, indicative absorption bands.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| ~2960-2850 | C-H stretch | Si-CH₃, O-CH₂ | Confirms the presence of aliphatic C-H bonds.[9] |

| ~1740 | C=O stretch | Ester | A strong, sharp peak indicating the carbonyl group of the acetate.[10] |

| ~1250 | Si-C stretch | Trimethylsilyl | A characteristic sharp, strong absorption for the Si-(CH₃)₃ group.[8] |

| ~1220-1000 | C-O stretch | Ester | Strong absorptions confirming the C-O single bonds of the ester linkage.[10] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[11]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 146, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Patterns: The fragmentation of organosilicon compounds is often predictable.[6] A prominent peak is expected at m/z = 131, resulting from the loss of a methyl radical ([M-15]⁺).[11] Another significant fragment would be the trimethylsilylmethyl cation ([Si(CH₃)₃CH₂]⁺) at m/z = 87. The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73, a very stable and characteristic fragment for trimethylsilyl compounds.[12]

Caption: A logical workflow for the comprehensive spectroscopic characterization of acetoxymethyltrimethylsilane.

Section 3: Experimental Protocols

The following protocols describe standardized methodologies for acquiring the spectroscopic data discussed.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately dissolve 5-10 mg of acetoxymethyltrimethylsilane in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program. Acquire data over a spectral width of -2 to 12 ppm.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire data over a spectral width of -10 to 220 ppm.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Protocol for FTIR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a neat sample can be used. Place one drop of acetoxymethyltrimethylsilane between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean KBr plates or ATR crystal.

-

Sample Analysis: Collect the sample spectrum from approximately 4000 to 600 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Utilize a standard Electron Ionization (EI) source operating at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation pathways for organosilanes.

Section 4: Solubility, Stability, and Safety

Solubility Profile

Acetoxymethyltrimethylsilane is a nonpolar aprotic compound. Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common aprotic organic solvents.[13][14]

-

High Miscibility: Expected in ethers (e.g., diethyl ether, THF), hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane, chloroform).[15]

-

Reactivity with Protic Solvents: Like many organosilanes, it is sensitive to moisture. It will react with protic solvents such as water and alcohols, leading to hydrolysis of the acetate ester and potentially cleavage of the Si-C bond under certain conditions. Therefore, it should be handled under anhydrous conditions.

Stability and Handling

The compound is classified as a highly flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] Containers should be kept tightly closed and stored in a well-ventilated place.[1] It is also reported to be an irritant to the eyes, respiratory system, and skin.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling.

Caption: Molecular structure highlighting key bonds with their characteristic IR absorption regions.

Conclusion

This technical guide has detailed the essential physical properties of acetoxymethyltrimethylsilane, providing a robust dataset for its application in research and development. The tabulated physicochemical constants, coupled with the analysis of its expected spectroscopic signatures, offer a framework for compound identification, quality control, and safe handling. The provided protocols and diagrams serve as practical tools for scientists, ensuring that the potential of this versatile organosilicon intermediate can be fully and safely realized in the pursuit of scientific innovation.

References

-

Gelest. (n.d.). ACETOXYMETHYLDIMETHYLACETOXYSILANE. Retrieved from [Link]

-

Gelest. (n.d.). Silanes & Silicon Compounds. Retrieved from [Link]

-

LookChem. (n.d.). TRIMETHYLSILYLMETHYL ACETATE CAS 2917-65-9. Retrieved from [Link]

-

PubChem. (n.d.). Methanol, 1-(trimethylsilyl)-, 1-acetate. Retrieved from [Link]

-

ChemBK. (2024, April 10). Trimethylsilylmethyl acetate CAS 2917-65-9. Retrieved from [Link]

-

Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. Retrieved from [Link]

-

Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

O'Connor, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Octadecyltrimethoxysilane. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003243). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methanol, 1-(trimethylsilyl)-, 1-acetate | C6H14O2Si | CID 76214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. molbase.com [molbase.com]

- 5. Silanes & Silicon Compounds | Categories | [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. whitman.edu [whitman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solvent Miscibility Table [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Trimethylsilylmethyl Acetate

Introduction: The Analytical Significance of Trimethylsilylmethyl Acetate

Trimethylsilylmethyl acetate, a seemingly simple molecule, holds a significant place in the toolkit of synthetic and medicinal chemists. As a bifunctional compound containing both a silyl ether and an ester, it serves as a versatile building block and a protecting group precursor. Its strategic importance lies in its ability to introduce the robust trimethylsilyl (TMS) group, which can influence the steric and electronic properties of a molecule, or to act as a stable yet readily cleavable protecting group for alcohols.[1] For researchers in drug development, understanding the precise structural characteristics of such reagents is paramount for ensuring the integrity and purity of synthetic intermediates, ultimately impacting the quality of the final active pharmaceutical ingredient (API).[2][3]

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethylsilylmethyl acetate. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed, field-proven protocol for acquiring a high-quality spectrum, and discuss the practical applications of this compound in contemporary organic synthesis and drug discovery.

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of trimethylsilylmethyl acetate is characterized by its simplicity and clarity, exhibiting three distinct singlets that correspond to the three chemically non-equivalent sets of protons in the molecule. The absence of spin-spin coupling, due to the lack of adjacent, non-equivalent protons, results in sharp, unsplit signals, simplifying spectral interpretation.[4]

Table 1: ¹H NMR Spectral Data for Trimethylsilylmethyl Acetate

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A : Si(CH ₃)₃ | ~ 0.1 | Singlet | 9H |

| B : COH ₃ | ~ 2.0 | Singlet | 3H |

| C : SiCH ₂O | ~ 3.7 | Singlet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃).[5]

Causality of Chemical Shifts: Unraveling Electronic Effects

The observed chemical shifts are a direct consequence of the local electronic environment of each proton, a phenomenon governed by shielding and deshielding effects.[6]

-

The Upfield Singlet (A) at ~0.1 ppm: The Shielding Effect of the Trimethylsilyl Group

The nine equivalent protons of the three methyl groups attached to the silicon atom resonate at a remarkably high field (low ppm value). This is a hallmark of the trimethylsilyl group and is attributed to the lower electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55).[7] This difference in electronegativity leads to a polarization of the Si-C bond, with the silicon atom bearing a partial positive charge and the carbon atom a partial negative charge. This increased electron density around the methyl carbons, and consequently around their attached protons, creates a localized diamagnetic field that opposes the applied external magnetic field of the NMR spectrometer.[7] This "shielding" effect means that a stronger external field is required for these protons to reach resonance, resulting in their characteristic upfield chemical shift, very close to the TMS reference.[8]

-

The Midfield Singlet (B) at ~2.0 ppm: The Influence of the Carbonyl Group

The three protons of the acetyl methyl group appear at a chemical shift typical for protons in an acetate moiety.[9] The adjacent carbonyl group (C=O) is electron-withdrawing, which reduces the electron density around these protons. This "deshielding" effect causes them to experience a greater effective magnetic field and thus resonate at a lower field (higher ppm value) compared to the protons of the TMS group.[10]

-

The Downfield Singlet (C) at ~3.7 ppm: The Deshielding Effect of the Ester Oxygen

The two protons of the methylene bridge (SiCH₂O) are the most deshielded in the molecule, resonating at the lowest field. This is due to the strong inductive effect of the highly electronegative oxygen atom of the ester functionality.[11] The oxygen atom withdraws electron density from the methylene group, significantly reducing the shielding of the attached protons and shifting their resonance downfield.[5]

Visualizing the Molecular Structure and NMR Correlations

Figure 1: Molecular structure of trimethylsilylmethyl acetate and its correlation to the ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of trimethylsilylmethyl acetate.

Materials and Reagents

-

Trimethylsilylmethyl acetate (reagent grade or higher)

-

Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) TMS

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Septum and needle (for air-sensitive samples, if necessary)

Instrumentation

-

NMR Spectrometer (300 MHz or higher recommended for optimal resolution)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of trimethylsilylmethyl acetate directly into a clean, dry vial.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 scans are sufficient for a concentrated sample).

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Figure 2: Experimental workflow for acquiring the ¹H NMR spectrum.

Significance and Applications in Research and Drug Development

The trimethylsilylmethyl group is a valuable moiety in modern organic synthesis, and trimethylsilylmethyl acetate serves as a convenient and stable precursor for its introduction.

-

Protecting Group Chemistry: The trimethylsilylmethyl group can be used to protect alcohols. While not as common as other silyl ethers, its stability profile can be advantageous in certain synthetic routes.[12] The acetate can be readily hydrolyzed to the corresponding alcohol, which can then be used in subsequent reactions.

-

Precursor to Trimethylsylmethyllithium: Trimethylsilylmethyl acetate can be converted to the highly useful organolithium reagent, trimethylsylmethyllithium ((CH₃)₃SiCH₂Li). This reagent is a strong base and a potent nucleophile, widely employed for the introduction of the trimethylsilylmethyl group and in Peterson olefination reactions.

-

Bioisosteric Replacement in Medicinal Chemistry: The replacement of a carbon atom with a silicon atom (a "sila-substitution") can have profound effects on the biological activity, metabolic stability, and pharmacokinetic properties of a drug molecule. The trimethylsilylmethyl group can be considered a bioisostere of a tert-butyl group, offering similar steric bulk but with different electronic properties and metabolic pathways. This makes compounds like trimethylsilylmethyl acetate valuable starting materials for the synthesis of novel drug candidates with potentially improved therapeutic profiles.

Conclusion

The ¹H NMR spectrum of trimethylsilylmethyl acetate is a textbook example of how fundamental principles of chemical shift and electronic effects manifest in a clear and interpretable manner. For researchers and drug development professionals, a thorough understanding of this spectrum is not merely an academic exercise; it is a critical component of quality control and a gateway to harnessing the synthetic potential of this versatile reagent. The ability to confidently identify and characterize this compound by ¹H NMR spectroscopy underpins its effective use in the synthesis of complex molecules and the development of new medicines.

References

- Borghese, A., et al. (2005). Preparation of (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridine-3-yl]methanone and its use in the synthesis of Tradipitant. WO 2005042515 A1.

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

- Kelly, T. R., Lee, Y.-J., & Mears, R. J. (1997). Synthesis of Cyclo-2,2′:4′,4′′:2′′,2′′′:4′′′,4′′′′:2′′′′,2′′′′′:4′′′′′,4-sexipyridine. The Journal of Organic Chemistry, 62(9), 2774–2781.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Presser, A., & Hütter, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022.

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

-

Praxis Academic. (2021). Shielding & Deshielding in hNMR. YouTube. Available at: [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Tatsumi, K., et al. (2014).

-

University of Calgary. (n.d.). Ch 13 - Shielding. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and bio-isosterism. Endeavour, 10(4), 191–197.

- Wiberg, K. B., & Pratt, W. E. (1981). A convenient synthesis of trimethylsilylmethyllithium. The Journal of Organic Chemistry, 46(1), 337-338.

- Bellassoued, M., Lensen, N., Bakasse, M., & Mouelhi, S. (1998). A New and Convenient Synthesis of (Trimethylsilyl)methyl Esters from Carboxylic Acids and (Trimethylsilyl)methylmagnesium Chloride. The Journal of Organic Chemistry, 63(24), 8785–8789.

- Majek, M., & Jacobi von Wangelin, A. (2015). Photocatalytic Synthesis of Aryl Pyrazoles from Arenediazonium Salts.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Base-Induced Intramolecular Epoxide Ring-Opening by 2-Fluoroarenesulfonamides: An Avenue to Fused 1,4-Benzoxazine-Benzosultam Hybrids via One-Pot Double Cyclization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Retrieved from [Link]

- Lian, J., Wang, J., Sun, H.-F., Lin, D.-Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208.

- Bernardini, S., Tiezzi, A., Laghezza Masci, V., & Ovidi, E. (2018). Natural products for human health: an historical overview of the drug discovery approaches. Natural Product Research, 32(16), 1926–1950.

Sources

- 1. rsc.org [rsc.org]

- 2. Long-range shielding effects in the (1)H NMR spectra of Mosher-like ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. natural products [www2.chemistry.msu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. jelsciences.com [jelsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR spectrum [chemicalbook.com]

- 12. scispace.com [scispace.com]

13C NMR chemical shifts of trimethylsilylmethyl acetate

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Trimethylsilylmethyl Acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of trimethylsilylmethyl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the fundamental principles governing the observed chemical shifts, offering field-proven insights into the structural elucidation of organosilicon compounds. We will explore the causality behind the electronic environment of each carbon nucleus, present a self-validating experimental protocol for data acquisition, and summarize the key spectral features for practical application.

Introduction: The Role of 13C NMR in Organosilicon Chemistry

Carbon-13 NMR spectroscopy is an indispensable tool for the structural determination of organic and organometallic compounds. Its ability to provide a distinct signal for each unique carbon environment within a molecule makes it exceptionally powerful. For organosilicon compounds like trimethylsilylmethyl acetate, 13C NMR is crucial for verifying structural integrity, confirming the presence of the silyl moiety, and understanding the electronic interplay between silicon and adjacent carbon atoms. The characteristic upfield shift induced by the electropositive silicon atom serves as a reliable diagnostic marker. This guide will dissect the 13C NMR spectrum of trimethylsilylmethyl acetate, providing a foundational understanding applicable to a broader range of silylated molecules.

Analysis of 13C NMR Chemical Shifts

The structure of trimethylsilylmethyl acetate, CH₃C(O)OCH₂Si(CH₃)₃, contains four unique carbon environments. Each environment is subject to distinct electronic effects that dictate its resonance frequency, or chemical shift (δ), in the 13C NMR spectrum. The reference standard for 13C NMR is tetramethylsilane (TMS), Si(CH₃)₄, which is assigned a chemical shift of 0.0 ppm[1][2].

Data Presentation: Assigned Chemical Shifts

The experimentally observed 13C NMR chemical shifts for trimethylsilylmethyl acetate, typically recorded in deuterated chloroform (CDCl₃), are summarized below.

| Carbon Atom | Label | Molecular Position | Hybridization | Observed Chemical Shift (δ, ppm) |

| Carbonyl | C1 | C H₃C (O)OCH₂Si(CH₃)₃ | sp² | ~170.8 |

| Methylene | C2 | CH₃C(O)OC H₂Si(CH₃)₃ | sp³ | ~61.5 |

| Acetate Methyl | C3 | C H₃C(O)OCH₂Si(CH₃)₃ | sp³ | ~21.1 |

| Silyl Methyls | C4 | CH₃C(O)OCH₂Si(C H₃)₃ | sp³ | ~-2.0 |

| Note: Exact chemical shift values may vary slightly depending on the solvent, concentration, and spectrometer frequency. |

Dissecting the Spectrum: The Causality Behind the Shifts

A nuanced understanding of the spectrum requires an analysis of the factors influencing each carbon's local magnetic field.[3][4]

-

C1: The Carbonyl Carbon (δ ≈ 170.8 ppm) The most downfield signal in the spectrum belongs to the carbonyl carbon of the acetate group. This significant deshielding is a result of two primary factors. First, it is sp² hybridized, and sp² carbons generally resonate at lower fields than sp³ carbons[5]. Second, and more importantly, it is bonded to two highly electronegative oxygen atoms. These atoms withdraw electron density from the carbonyl carbon, reducing its shielding and shifting its signal significantly downfield. This region (160-220 ppm) is characteristic of carbonyl carbons in esters, amides, and carboxylic acids[5].

-

C2: The Methylene Carbon (δ ≈ 61.5 ppm) The chemical shift of the methylene carbon (-O-C H₂-Si-) is a fascinating case of competing electronic effects.

-

Deshielding by Oxygen: The adjacent ester oxygen is strongly electronegative, inducing a significant downfield shift by withdrawing electron density (inductive effect)[6]. In a comparable, non-silylated compound like ethyl acetate, the corresponding methylene carbon appears around 60.4 ppm.

-

Shielding by Silicon (The α-Effect): The silicon atom, being less electronegative than carbon, donates electron density to the attached methylene carbon. This shielding effect, known as the alpha-silicon effect, pushes the signal upfield[3]. The observed chemical shift of ~61.5 ppm is the net result of these opposing forces. The powerful deshielding from the oxygen dominates, but the shielding contribution from the silicon prevents the signal from moving even further downfield.

-

-

C3: The Acetate Methyl Carbon (δ ≈ 21.1 ppm) This sp³ hybridized carbon is adjacent to the carbonyl group. The electron-withdrawing nature of the C=O group causes a moderate deshielding effect, placing its signal in a region typical for methyl groups attached to a carbonyl, as seen in compounds like acetone (30.6 ppm) or ethyl acetate (21.0 ppm).

-

C4: The Trimethylsilyl Methyl Carbons (δ ≈ -2.0 ppm) The most striking feature of the spectrum is the signal for the three equivalent methyl carbons of the trimethylsilyl (-Si(CH₃)₃) group. This signal appears upfield of the TMS reference, resulting in a negative chemical shift. This pronounced shielding is a direct consequence of the low electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55). The silicon atom effectively donates electron density to the attached methyl carbons, dramatically increasing their shielding and causing a strong upfield shift[3]. This is a hallmark of the trimethylsilyl group and serves as an unambiguous diagnostic peak.

Visualizing Electronic Effects

The following diagram illustrates the key inductive effects influencing the chemical shifts of the carbon backbone in trimethylsilylmethyl acetate.

Caption: Inductive effects on carbon chemical shifts.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

To ensure the acquisition of a reliable and reproducible 13C NMR spectrum, the following protocol is recommended. This methodology represents a self-validating system for the characterization of trimethylsilylmethyl acetate.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of trimethylsilylmethyl acetate.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its excellent solubilizing properties for this compound and its well-defined solvent residual peak (~77.16 ppm) for referencing[7].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration to 0.0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Use a modern NMR spectrometer with a field strength of at least 400 MHz for the ¹H frequency (which corresponds to ~100 MHz for ¹³C).

-

Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 25 °C or 298 K) for at least 5 minutes.

-

Perform standard shimming procedures on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

-

-

Data Acquisition:

-

Select a standard ¹³C{¹H} experiment (proton-decoupled). This removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet[6].

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -10 to 220 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay between scans.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

The number of scans (ns) will depend on the sample concentration. For the recommended concentration, 128 to 512 scans should provide an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.

-

Phase the spectrum manually to ensure all peaks are in positive absorption mode with a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl₃ peak to 77.16 ppm.

-

Integrate the peaks if desired, but note that in standard proton-decoupled ¹³C spectra, peak integrals are not reliably proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements[5].

-

Workflow Visualization

Caption: Workflow for 13C NMR spectral acquisition.

Conclusion and Outlook

The 13C NMR spectrum of trimethylsilylmethyl acetate is a textbook example of how fundamental principles—such as induction, electronegativity, and hybridization—govern chemical shifts. The four distinct signals provide an unambiguous fingerprint of the molecule. The highly shielded, negative chemical shift of the -Si(CH₃)₃ carbons is a powerful diagnostic tool for identifying the trimethylsilyl group in synthesis and quality control. For researchers in drug development and materials science, a thorough understanding of these spectral features is essential for the rapid and accurate structural confirmation of silylated intermediates and final products.

References

- Experimental Details - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

2-[(TRIMETHYLSILYL)METHYL]-2-PROPEN-1-OL, ACETATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. [Link]

-

13c n.m.r. chemical shift data (6) for model compounds and for (1). (n.d.). ResearchGate. [Link]

-

NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. [Link]

-

Factors Affecting Chemical Shift. (2023). StudySmarter. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). (n.d.). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. [Link]

-

13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

-

H and 13C-NMR Assignments of Triterpenoid Derivatives by 2D-NMR Spectroscopy. (n.d.). ResearchGate. [Link]

-

1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and several scopadulane derivatives. (2005). Universitat de València. [Link]

-

C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

Infrared spectroscopy of trimethylsilylmethyl acetate

An In-Depth Technical Guide to the Infrared Spectroscopy of Trimethylsilylmethyl Acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectrum of trimethylsilylmethyl acetate (TMSMA). As a compound of interest in organic synthesis, particularly as a protected form of hydroxymethyltrimethylsilane or in studies of silicon-containing esters, a thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple peak list, offering an in-depth analysis grounded in the principles of vibrational spectroscopy. We will explore the theoretical origins of its characteristic absorption bands, present a robust experimental protocol for acquiring a high-fidelity spectrum, and provide a detailed assignment of all major peaks. The causality behind experimental choices and spectral interpretations is emphasized to provide researchers, scientists, and drug development professionals with field-proven insights.

Theoretical Foundation: Vibrational Modes in Trimethylsilylmethyl Acetate

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds and functional groups are excited to higher vibrational energy states. This absorption occurs only when a vibration produces a change in the molecule's dipole moment and the frequency of the radiation matches the vibrational frequency of the bond.[1][3][4]

The structure of trimethylsilylmethyl acetate, CH₃C(=O)OCH₂Si(CH₃)₃, contains several distinct functional groups, each with characteristic vibrational modes that give rise to a unique and identifiable IR spectrum.

-

The Ester Carbonyl (C=O) Group: The C=O double bond is a strong, polar bond that produces one of the most intense and reliable absorption bands in an IR spectrum. For a saturated aliphatic ester like TMSMA, this stretching vibration is expected in the 1750-1735 cm⁻¹ region.[2][5][6][7][8] Its high frequency is a direct result of the bond's strength (force constant) and the masses of the carbon and oxygen atoms.

-

The Ester C-O Linkages: The ester group contains two single-bond C-O linkages: C(=O)-O and O-CH₂. These bonds produce strong, characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[5][9] These peaks are often broad and can be coupled with other vibrations, but their presence is essential for confirming the ester functionality.

-

The Trimethylsilyl (TMS) Group: The Si(CH₃)₃ moiety provides several unique and highly diagnostic absorption bands. Organosilicon compounds are well-characterized by IR spectroscopy.[10] The most prominent features of a TMS group are:

-

A strong, sharp symmetric deformation (umbrella mode) of the methyl groups attached to silicon, occurring near 1250 cm⁻¹.[10]

-

A strong methyl rocking vibration, typically found in the 860-840 cm⁻¹ range.[10] The intensity and sharpness of these peaks make them excellent markers for the presence of the trimethylsilyl group.

-

-

Aliphatic C-H Bonds: The molecule contains methyl (CH₃) and methylene (CH₂) groups. These give rise to:

The combination of these distinct vibrational modes creates a unique spectral fingerprint for trimethylsilylmethyl acetate, allowing for its unambiguous identification.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of trimethylsilylmethyl acetate, which is a liquid at room temperature. The causality behind each step is explained to ensure data integrity.

2.1. Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of a resolution of at least 4 cm⁻¹.

-

Sample Cells: Demountable salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl). KBr is preferred for its broader transmission range (down to 400 cm⁻¹).

-

Sample: Trimethylsilylmethyl acetate, >98% purity.

-

Reagents: Anhydrous solvent (e.g., hexane or chloroform) for cleaning.

-

Equipment: Pipette, lint-free tissues, gloves.

2.2. Workflow Diagram

Caption: Experimental workflow for IR analysis.

2.3. Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference. This is crucial as water vapor can obscure parts of the fingerprint region and CO₂ shows a strong absorption around 2350 cm⁻¹.

-

-

Salt Plate Preparation:

-

Handle salt plates with gloves to avoid moisture and contamination from skin oils. Salt plates are hygroscopic and fragile.[12]

-

Clean the plates by wiping them gently with a lint-free tissue soaked in an anhydrous solvent (e.g., hexane). Allow the solvent to evaporate completely. The choice of an anhydrous solvent is critical to prevent dissolution of the salt plate.

-

-

Background Spectrum Acquisition:

-

Place the empty, clean salt plate holder in the spectrometer and acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This background is a digital reference of the instrument's environment, and all subsequent sample spectra will be ratioed against it to remove contributions from the atmosphere and instrument optics.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one small drop of trimethylsilylmethyl acetate onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. The path length should be minimal to prevent total absorption (flat-lining) of the most intense bands, such as the carbonyl stretch.[12]

-

Place the assembled plates into the sample holder.

-

-

Sample Spectrum Acquisition:

-

Using the same instrument parameters as the background scan, acquire the sample spectrum. The resulting spectrum will be displayed in percent transmittance (%T) or absorbance.

-

-

Data Processing and Cleaning:

-

After acquisition, perform a baseline correction if necessary.

-

Clean the salt plates immediately using an anhydrous solvent and store them in a desiccator.

-

Spectral Analysis and Peak Assignment

The infrared spectrum of trimethylsilylmethyl acetate is characterized by several strong, diagnostic absorption bands. The following table provides a detailed assignment of the principal peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2960 | Medium | Asymmetric C-H Stretch | CH₃ (Acetyl & TMS) |

| ~2900 | Weak | Symmetric C-H Stretch | CH₃ (Acetyl & TMS) |

| ~2850 | Weak | C-H Stretch | CH₂ |

| ~1745 | Strong | C=O Stretch | Ester Carbonyl |

| ~1440 | Medium | Asymmetric C-H Bend | CH₃ |

| ~1370 | Medium | Symmetric C-H Bend (Scissoring) | CH₃ (Acetyl) |

| ~1255 | Strong | Symmetric CH₃ Deformation (Umbrella Mode) | Si(CH₃)₃ |

| ~1220 | Strong | Asymmetric C-O-C Stretch | C(=O)-O-CH₂ |

| ~1040 | Strong | Symmetric C-O-C Stretch | C(=O)-O-CH₂ |

| ~845 | Strong | CH₃ Rock & Si-C Stretch | Si(CH₃)₃ |

3.1. Detailed Interpretation

-

C=O Stretch (~1745 cm⁻¹): This is the most prominent peak in the spectrum. Its position is characteristic of a saturated, non-conjugated ester.[2][8] Its presence and strong intensity are primary indicators for the successful synthesis or identification of the molecule.

-

Si(CH₃)₃ Symmetric Deformation (~1255 cm⁻¹): This peak is exceptionally sharp and strong, serving as an unmistakable marker for the trimethylsilyl group.[10] Its reliability is a cornerstone of identifying TMS-containing compounds.

-

C-O Stretches (~1220 cm⁻¹ and ~1040 cm⁻¹): The ester functionality is further confirmed by two strong absorptions in the fingerprint region. The higher frequency band is typically assigned to the asymmetric C-O-C stretch, while the lower frequency band corresponds to the symmetric stretch.[9]

-

Si(CH₃)₃ Rocking / Si-C Stretch (~845 cm⁻¹): This strong, sharp band is the second key indicator for the trimethylsilyl group.[10] The combination of the ~1255 cm⁻¹ and ~845 cm⁻¹ peaks provides definitive evidence of the Si(CH₃)₃ moiety.

-

C-H Stretches and Bends: The absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.[6][7] The absence of peaks above 3000 cm⁻¹ confirms the lack of any alkene or aromatic C-H bonds. The absence of a broad absorption around 3300 cm⁻¹ confirms the absence of hydroxyl (O-H) groups, indicating the sample is free from starting material (trimethylsilylmethanol) or hydrolysis products.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic IR peaks.

Caption: Structure of Trimethylsilylmethyl Acetate.

Practical Applications

A well-resolved IR spectrum of trimethylsilylmethyl acetate is a powerful tool in a research and development setting.

-

Identity Confirmation: The unique fingerprint, particularly the combination of the strong C=O peak at ~1745 cm⁻¹ and the two characteristic Si(CH₃)₃ peaks at ~1255 cm⁻¹ and ~845 cm⁻¹, provides definitive confirmation of the compound's identity.

-

Purity Assessment: The absence of extraneous peaks is a strong indicator of purity. For instance:

-

No broad O-H band (~3200-3500 cm⁻¹): Confirms the absence of residual alcohol starting material or water from hydrolysis.

-

No C=C band (~1650 cm⁻¹): Confirms the absence of unsaturated impurities.

-

-

Reaction Monitoring: IR spectroscopy can be used to monitor reactions in real-time. For example, in the acetylation of trimethylsilylmethanol, the progress can be followed by observing the disappearance of the broad O-H stretch from the starting material and the concurrent appearance of the strong, sharp C=O stretch of the product at ~1745 cm⁻¹.

Conclusion

The infrared spectrum of trimethylsilylmethyl acetate is rich with structural information. By understanding the origins of the key absorption bands—the intense ester carbonyl stretch, the dual C-O stretches, and the highly characteristic vibrations of the trimethylsilyl group—a scientist can confidently identify the molecule and assess its purity. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, ensuring that IR spectroscopy remains an indispensable tool for the modern chemical researcher.

References

-

PubChem. (n.d.). Methanol, 1-(trimethylsilyl)-, 1-acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

-

Khan Academy. (2016). Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

University of Liverpool. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). TRIMETHYLACETOXYSILANE. SpectraBase. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Maria Baias. (2020). Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. YouTube. Retrieved from [Link]

-

ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]

-

NIST. (n.d.). Silane, chlorotrimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]

Sources

- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 4. wikieducator.org [wikieducator.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. www1.udel.edu [www1.udel.edu]

- 10. gelest.com [gelest.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of Trimethylsilylmethyl Acetate

Section 1: Executive Summary & Molecular Profile